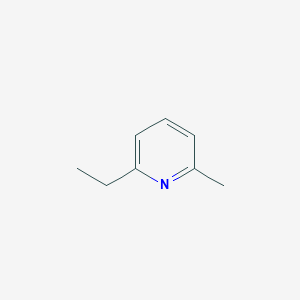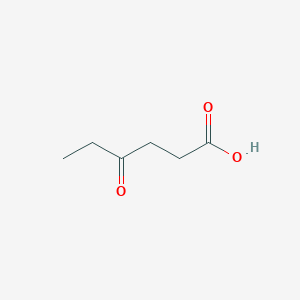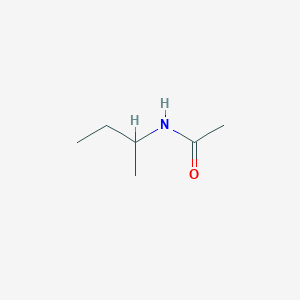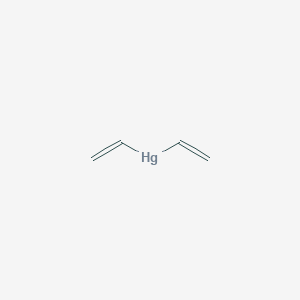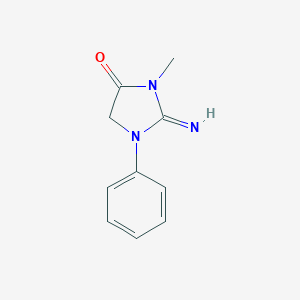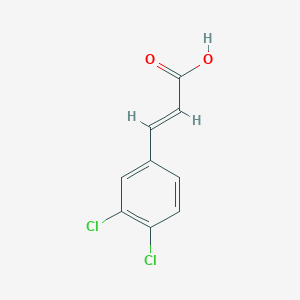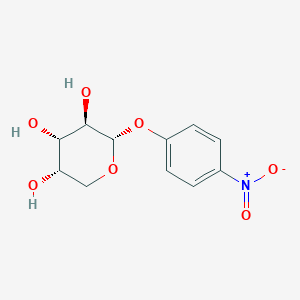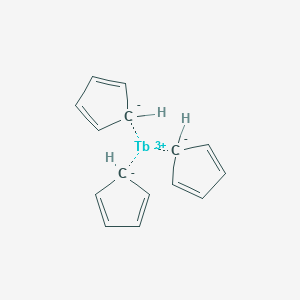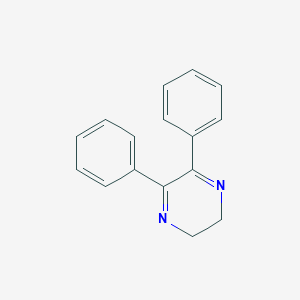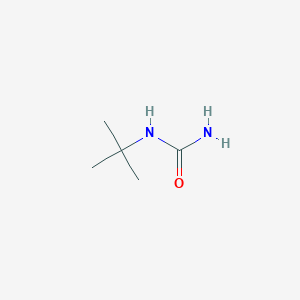
叔丁基脲
描述
tert-Butylurea, also known as N-tert-Butylurea, is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is known for its crystalline structure and is used in various chemical applications due to its unique properties.
科学研究应用
作用机制
Target of Action
tert-Butylurea, also known as N-tert-Butylurea, is a compound that has been used in various chemical transformations . . It’s worth noting that the closely related compound, tert-butanol, has been found to interact with several targets such as Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin .
Mode of Action
It’s known that the compound can be used in the synthesis of substituted ureas
Biochemical Pathways
The crowded tert-butyl group, which is a part of the tert-butylurea structure, is known to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways .
Action Environment
It’s known that the compound can be used in the synthesis of substituted ureas under certain conditions
生化分析
Biochemical Properties
It is known that tert-Butylurea can be co-metabolically degraded by certain bacterial strains This suggests that it may interact with specific enzymes and proteins within these organisms
Cellular Effects
It is known that certain bacterial strains can metabolize tert-Butylurea , suggesting that it may influence cellular metabolism in these organisms
Molecular Mechanism
It is known to be involved in the co-metabolic degradation process in certain bacterial strains
Metabolic Pathways
It is known that certain bacterial strains can metabolize tert-Butylurea , suggesting that it may be involved in specific metabolic pathways in these organisms.
准备方法
Synthetic Routes and Reaction Conditions: tert-Butylurea can be synthesized by treating urea with tert-butanol in the presence of concentrated sulfuric acid. The reaction is typically carried out at a temperature range of 20–25°C with ice cooling to control the exothermic nature of the reaction . The reaction can be represented as follows:
Urea+tert-ButanolH2SO4tert-Butylurea+Water
Industrial Production Methods: In industrial settings, tert-Butylurea is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization from hot water or ethanol to remove impurities such as N,N’-di-tert-butylurea .
化学反应分析
Types of Reactions: tert-Butylurea undergoes various chemical reactions, including:
Hydrolysis: When heated with aqueous sodium hydroxide, tert-Butylurea hydrolyzes to form tert-butylamine and carbon dioxide.
Substitution Reactions: It can react with halogenated compounds to form substituted ureas.
Common Reagents and Conditions:
Hydrolysis: Aqueous sodium hydroxide at elevated temperatures (around 130°C) is commonly used for hydrolysis.
Substitution: Halogenated compounds and appropriate catalysts are used for substitution reactions.
Major Products:
Hydrolysis: tert-Butylamine and carbon dioxide.
Substitution: Substituted ureas depending on the halogenated compound used.
相似化合物的比较
N,N’-Di-tert-butylurea: Similar in structure but with two tert-butyl groups instead of one.
tert-Butylamine: A simpler compound derived from the hydrolysis of tert-Butylurea.
Urea: The parent compound from which tert-Butylurea is derived.
Uniqueness: tert-Butylurea is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it distinct from other urea derivatives and useful in specific chemical and biological applications .
属性
IUPAC Name |
tert-butylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEHSYHLHLHPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044365 | |
| Record name | (1,1-Dimethylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-12-3 | |
| Record name | tert-Butylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1-Dimethylethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1,1-Dimethylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,1-DIMETHYLETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T81TP489AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
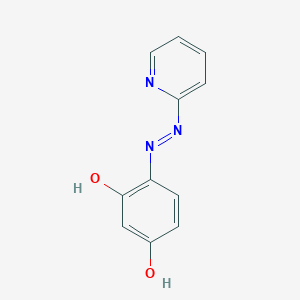
![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
